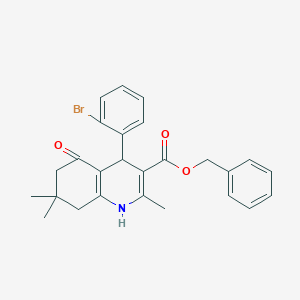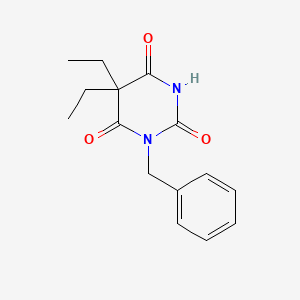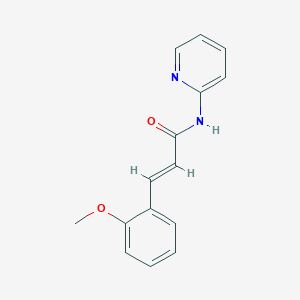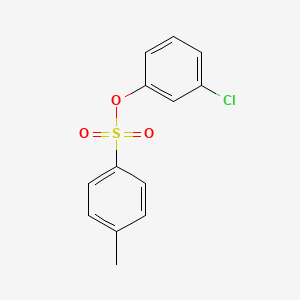
2-butyl-2-hydroxy-N'-(4-methylphenyl)hexanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide is an organic compound with the molecular formula C₁₇H₂₈N₂O₂. It is known for its unique chemical structure, which includes a butyl group, a hydroxy group, and a methylphenyl group attached to a hexanehydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide typically involves the reaction of 2-butyl-2-hydroxyhexanehydrazide with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of 2-butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
2-butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and modulate the expression of microRNAs, leading to neuroprotective effects. The compound’s ability to regulate the Bach1/HO-1 signaling pathway is particularly noteworthy .
Comparison with Similar Compounds
Similar Compounds
2-butyl-2-hydroxy-N’-(2-methylphenyl)hexanehydrazide: Similar structure but with a different position of the methyl group.
N-hydroxy-N’-(4-butyl-2-methylphenyl)-formamidine: Shares structural similarities and exhibits neuroprotective properties.
Uniqueness
2-butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide is unique due to its specific substitution pattern and the presence of both hydroxy and hydrazide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H28N2O2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-butyl-2-hydroxy-N'-(4-methylphenyl)hexanehydrazide |
InChI |
InChI=1S/C17H28N2O2/c1-4-6-12-17(21,13-7-5-2)16(20)19-18-15-10-8-14(3)9-11-15/h8-11,18,21H,4-7,12-13H2,1-3H3,(H,19,20) |
InChI Key |
SYBYIVKSULWSGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hexadecyl-1-[(2E)-2-(hydroxyimino)propyl]-1H-imidazol-3-ium](/img/structure/B15044089.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15044094.png)

![(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B15044115.png)



![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15044136.png)

![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B15044146.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B15044155.png)

![Ethyl 2-{[(1-phenylethyl)carbamoyl]amino}acetate](/img/structure/B15044164.png)
